Alvimopan-d5
Overview
Description
Alvimopan-d5 is intended for use as an internal standard for the quantification of alvimopan . Alvimopan is a μ-opioid receptor antagonist . It is selective over the κ- and δ-opioid receptors . It is used to accelerate the time to upper and lower gastrointestinal recovery following surgeries that include partial bowel resection with primary anastomosis .
Chemical Reactions Analysis
Alvimopan is primarily metabolized by intestinal flora to an active metabolite . Biliary secretion was considered the primary pathway for alvimopan elimination .Physical And Chemical Properties Analysis
The molecular weight of Alvimopan-d5 is 429.572 . The average weight of Alvimopan is 424.5326 . The chemical formula of Alvimopan is C25H32N2O4 .Scientific Research Applications
Degradation Behavior Studies
Alvimopan, a peripherally acting mu-opioid receptor antagonist, has been extensively studied for its degradation behavior under different stress conditions. The identification and structural characterization of its degradation products (DP1-DP5) were achieved using high-performance liquid chromatography and nuclear magnetic resonance experiments. This research is crucial for understanding the stability and shelf-life of the drug (Baira, Mahamuni, & Talluri, 2019).
Binding Kinetics and Receptor Interactions
Studies have explored the binding kinetics of Alvimopan to the mu-opioid receptor, comparing it to other opioid antagonists. It was found that Alvimopan has a slower dissociation rate from the mu-opioid receptor compared to shorter-acting antagonists, which might explain its long duration of action (Cassel, Daubert, & Dehaven, 2005).
Clinical Efficacy in Managing Opioid-Induced Bowel Dysfunction
Alvimopan has been investigated for its efficacy in managing opioid-induced bowel dysfunction (OBD). Clinical trials demonstrated its ability to improve symptoms related to OBD, such as increased spontaneous bowel movements and reduced sensations of incomplete evacuation and straining (Webster et al., 2008).
Effectiveness in Postoperative Ileus
Several studies have focused on the effectiveness of Alvimopan in accelerating gastrointestinal recovery and reducing hospital stay for patients undergoing abdominal surgeries like hysterectomy (Herzog et al., 2006). Alvimopan's selective action as a peripherally acting μ-opioid antagonist makes it a valuable agent in clinical gastroenterology, especially in managing acute postoperative ileus (Camilleri, 2005).
Pharmacokinetic Studies
The pharmacokinetics of Alvimopan and its metabolite have been characterized in both healthy volunteers and surgical patients. These studies are essential for understanding dosage, absorption, metabolism, and excretion patterns, which are vital for its clinical application (Foss, Fisher, & Schmith, 2008).
Evaluation of Safety and Adverse Effects
Evaluating the safety and potential adverse effects of Alvimopan in various surgical contexts is crucial. Systematic reviews across different surgical procedures have provided insights into its safety profile and its effect on postoperative outcomes, confirming its usefulness in specific surgical contexts (Alhashemi et al., 2020).
Safety And Hazards
Alvimopan has a potential risk of myocardial infarction in patients using it long-term . It is also considered a moderate to severe irritant to the skin and eyes . Dust contact with the eyes can lead to mechanical irritation . Contact with dust can cause mechanical irritation or drying of the skin .
Future Directions
properties
IUPAC Name |
2-[[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20-,25+/m0/s1/i3D,4D,5D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNUIXSCZBYVBB-GAGGCGQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](CN2CC[C@@]([C@H](C2)C)(C)C3=CC(=CC=C3)O)C(=O)NCC(=O)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649379 | |
Record name | N-[(2S)-2-{[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-3-(~2~H_5_)phenylpropanoyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alvimopan-d5 | |
CAS RN |
1217616-62-0 | |
Record name | N-[(2S)-2-{[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-3-(~2~H_5_)phenylpropanoyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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